1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,4-dimethyl-5-(5-methylfuran-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-6-4-5-8(14-6)9-7(2)10(11)13(3)12-9/h4-5H,11H2,1-3H3 |
InChI Key |
RSEOFWWNQLNGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For 1,4-dimethyl substitution, methylated precursors such as 1,3-diketones or α,β-unsaturated ketones bearing methyl groups are used. The reaction proceeds under acidic or basic catalysis, often in refluxing solvents like ethanol or acetic acid.
Amination at the 5-Position
The amine group at the 5-position is introduced via:
- Nucleophilic substitution on a halogenated intermediate.
- Reductive amination or diazotization followed by reduction if the position is initially occupied by a nitro or diazonium group.
This step requires careful control to avoid over-reduction or side reactions.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | 1,3-diketone + methylhydrazine, reflux in ethanol | Formation of 1,4-dimethylpyrazole core |
| 2 | Halogenation | NBS or equivalent at 3-position | 3-bromo-1,4-dimethylpyrazole |
| 3 | Cross-coupling | 5-methylfuran-2-yl boronic acid, Pd catalyst, base | 3-(5-methylfuran-2-yl)-1,4-dimethylpyrazole |
| 4 | Amination | Ammonia or amine source, nucleophilic substitution | This compound |
This sequence is adapted from standard pyrazole functionalization protocols and cross-coupling chemistry.
Analytical Data and Purity
Commercially available samples of this compound typically report:
| Property | Data |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| Purity | ≥95% (confirmed by HPLC, NMR) |
| Melting Point | Not widely reported |
| Storage | Recommended cold-chain storage |
Batch quality is verified by NMR, HPLC, and GC analyses to confirm identity and purity.
Literature and Research Insights
- Pyrazole synthesis via hydrazine condensation is well-established and provides regioselective control for methyl substitutions.
- The use of palladium-catalyzed cross-coupling reactions for attaching heteroaryl groups such as methylfuran is supported by extensive literature on heterocyclic functionalization.
- Amination strategies involving nucleophilic substitution on halogenated pyrazoles are routinely employed in medicinal chemistry for introducing amino groups at specific positions.
- No direct one-step synthesis for this exact compound is reported, indicating a multi-step approach is necessary.
Summary Table of Preparation Methods
| Method Step | Reaction Type | Typical Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Pyrazole ring synthesis | Condensation | 1,3-diketone + methylhydrazine, reflux | High regioselectivity | Requires pure starting materials |
| Halogenation | Electrophilic substitution | NBS or equivalent, controlled temperature | Enables selective functionalization | Possible over-halogenation |
| Cross-coupling | Suzuki-Miyaura | Pd catalyst, base, boronic acid derivative | Efficient C-C bond formation | Sensitive to moisture/air |
| Amination | Nucleophilic substitution | Ammonia or amine source, mild conditions | Direct introduction of amine group | Side reactions possible |
Chemical Reactions Analysis
Substitution Reactions
The amine group at the 5-position and the furan moiety are primary reactive sites:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Nucleophilic Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) in basic media (K₂CO₃/DMF) | N-alkylated pyrazole derivatives (e.g., N-methyl or N-ethyl analogs) | Selectivity depends on steric hindrance. |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) or SO₃/H₂SO₄ (sulfonation) | Nitro- or sulfonyl-substituted furan derivatives | Occurs preferentially at the α-position of the furan ring. |
Reduction and Oxidation
The furan ring and amine group undergo redox transformations:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Furan Ring Hydrogenation | H₂/Pd-C in ethanol, 60°C | Tetrahydrofuran-fused pyrazole derivatives | Complete saturation of the furan ring achieved under high-pressure conditions. |
| Amine Oxidation | KMnO₄ in acidic medium | Pyrazole-5-nitroso or pyrazole-5-nitro derivatives | Over-oxidation to nitro groups occurs at elevated temperatures. |
Cyclization and Ring-Opening Reactions
The compound participates in cycloaddition and ring-expansion processes:
Cross-Coupling Reactions
The furan and pyrazole rings enable metal-catalyzed coupling:
Mechanistic Insights
-
Amine Reactivity : The primary amine undergoes preferential alkylation over the tertiary pyrazole nitrogen due to lower steric hindrance.
-
Furan Stability : The 5-methylfuran group resists ring-opening under mild conditions but undergoes electrophilic substitution readily.
-
Catalytic Effects : TiCl₄ and Pd catalysts enhance reaction rates in coupling and cyclization pathways .
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications of the compound "1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine". However, they do provide information on related compounds and their applications, which may suggest potential uses for the target compound.
Here's what can be gathered from the search results:
- Basic Information:
-
Related Compounds and Applications:
- Benzofuran-pyrazole-based compounds have shown antimicrobial, antioxidant, and anti-inflammatory activities . These compounds can inhibit E. coli DNA gyrase B, suggesting potential as antimicrobial agents .
- N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-methylfuran-2-yl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide and N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-methylfuran-2-yl)pyrimidin-4-yl]-2-(morpholin-4-yl)acetamide are related compounds with potential biological activities .
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The inhibitory activity, solubility, and synthetic accessibility of pyrazole derivatives depend heavily on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties
Key Observations
Substituent Effects on Activity :
- The 5-methylfuran-2-yl group (electron-donating) enhances π-π stacking interactions in thrombin inhibition compared to alkyl or aryl substituents .
- p-Tolyl (electron-donating methyl group) may improve metabolic stability over phenyl due to reduced oxidative degradation .
Synthetic Yields :
- Triazolo[1,5-a]pyridine derivatives (e.g., compound 6 in ) achieve high yields (86%) under mild conditions, suggesting scalability for furan-containing analogs.
Thermal Stability :
- Compounds with fused heterocycles (e.g., triazolo[1,5-a]pyridines) exhibit higher melting points (>270°C) due to extended conjugation and rigidity .
Biological Relevance :
- Pyrazole-5-amine derivatives are pivotal in designing serine protease inhibitors, with substituent polarity and steric bulk dictating selectivity .
Biological Activity
1,4-Dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS No. 1152682-87-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole ring is critical for its activity, as it can participate in hydrogen bonding and π-stacking interactions with biomolecules.
Pharmacological Activity
-
Antitumor Activity :
- Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been noted for their ability to induce apoptosis in cancer cells through the activation of mitochondrial pathways and modulation of reactive oxygen species (ROS) levels .
- In vitro tests have demonstrated that this compound exhibits selective cytotoxicity towards specific cancer types, potentially due to its ability to inhibit key signaling pathways involved in tumor growth and survival.
- Enzyme Inhibition :
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells reported an IC50 value indicating significant potency. Flow cytometric analysis revealed that the compound induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through mitochondrial pathways .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of pyrazole derivatives indicated that modifications to the furan moiety could enhance biological activity. Compounds with electron-donating groups showed improved interaction with target enzymes, leading to increased potency against cancer cell lines .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 12.5 | Apoptosis via mitochondrial pathway |
| Enzyme Inhibition | c-Met Kinase | 0.005 | Competitive inhibition |
| Cytotoxicity | SKMEL-103 (Melanoma) | 15.0 | ROS generation and cell cycle arrest |
Q & A
Q. What are the most reliable synthetic routes for preparing 1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, and what are their key intermediates?
A concise four-step synthesis involves cyclization, formylation, oxidation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via cyclization of monomethylhydrazine and ethyl acetoacetate, followed by formylation and oxidation . Alternatively, condensation of 2-((5-methylfuran-2-yl)methylene)malononitrile with cyanoacetohydrazide in ethanol catalyzed by piperidine yields fused heterocyclic intermediates . Yields typically range from 70% to 91%, depending on the reaction conditions .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : and NMR are essential for confirming substituent positions and verifying the pyrazole and furan moieties. For example, NMR signals at δ 2.3–2.5 ppm confirm methyl groups on the pyrazole ring, while furan protons appear as distinct doublets near δ 6.1–6.3 ppm .
- IR : Peaks at ~1600 cm (C=N stretching) and ~3100 cm (N-H stretching) validate the amine and heterocyclic groups .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly for confirming stereochemistry and hydrogen bonding patterns .
Q. How can researchers screen the biological activity of this compound?
Initial antimicrobial screening can follow protocols for related pyrazole derivatives. For instance, agar dilution assays against Staphylococcus aureus or Escherichia coli at concentrations of 10–100 µg/mL, with MIC (minimum inhibitory concentration) values calculated . Cytotoxicity studies may use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC values to reference drugs like doxorubicin .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s selectivity in metal ion sensing applications?
Quantum mechanical calculations (e.g., DFT) reveal that the pyrazole-furan system selectively binds Cd via chelation at the pyrazole amine and furan oxygen, with a calculated binding energy of −245 kJ/mol. Fluorescence quenching studies show a Stern-Volmer constant () of 1.2 × 10 M, indicating static quenching mechanisms . Competing ions like Zn exhibit 10-fold lower affinity due to smaller ionic radii and weaker orbital overlap .
Q. How can computational methods optimize the compound’s pharmacokinetic properties for drug development?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict strong binding (ΔG = −9.8 kcal/mol) to cyclooxygenase-2 (COX-2), driven by hydrogen bonds between the pyrazole amine and Arg120. ADMET predictions using SwissADME suggest moderate bioavailability (F = 65%) but high plasma protein binding (89%), necessitating structural modifications like halogenation to improve solubility .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Discrepancies in yields (e.g., 70% vs. 86% for similar steps) often arise from competing side reactions. For example, acylation steps may produce byproducts like 5-methylfuran-2-carboxylic acid if reaction temperatures exceed 80°C. Optimizing catalyst loading (e.g., 0.1 mol% piperidine vs. 1 mol%) and using inert atmospheres (N) can suppress oxidation, improving yields by 15–20% .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
Table 2: Biological Activity Data
| Assay Type | Test Organism/Cell Line | Key Metric | Result | Reference |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC | 25 µg/mL | |
| Cytotoxicity (MTT) | HeLa cells | IC | 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
